(3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate

Catalog No.
S973718
CAS No.
92267-82-8
M.F
C27H44O12
M. Wt
560.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-die...

CAS Number

92267-82-8

Product Name

(3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate

IUPAC Name

[(2R)-4-oxo-4-[(3R)-1-oxo-1-[(2R)-4-oxo-4-[(3R)-1-oxopentan-3-yl]oxybutan-2-yl]oxypentan-3-yl]oxybutan-2-yl] (3R)-3-[(3R)-3-hydroxybutanoyl]oxypentanoate

Molecular Formula

C27H44O12

Molecular Weight

560.6 g/mol

InChI

InChI=1S/C27H44O12/c1-7-20(10-11-28)37-24(31)13-18(5)35-27(34)16-22(9-3)39-25(32)14-19(6)36-26(33)15-21(8-2)38-23(30)12-17(4)29/h11,17-22,29H,7-10,12-16H2,1-6H3/t17-,18-,19-,20-,21-,22-/m1/s1

InChI Key

HFQOLOYVZLYECE-CGXUPHRESA-N

SMILES

CCC(CC=O)OC(=O)CC(C)OC(=O)CC(CC)OC(=O)CC(C)OC(=O)CC(CC)OC(=O)CC(C)O

Canonical SMILES

CCC(CC=O)OC(=O)CC(C)OC(=O)CC(CC)OC(=O)CC(C)OC(=O)CC(CC)OC(=O)CC(C)O

Isomeric SMILES

CC[C@H](CC=O)OC(=O)C[C@@H](C)OC(=O)C[C@@H](CC)OC(=O)C[C@@H](C)OC(=O)C[C@@H](CC)OC(=O)C[C@@H](C)O

Description

ratio (R)-3-hydroxybutyric acid : (R)-3-hydroxyvaleric acid ≥9:1 (NMR)

The compound (3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate is a complex organic molecule characterized by its intricate structure and multiple functional groups. This compound features a long carbon chain with several stereocenters, indicating that it can exist in various stereoisomeric forms. The presence of multiple keto groups and ether linkages suggests potential reactivity and biological activity.

The reactivity of this compound can be attributed to its functional groups:

  • Keto Groups: These can undergo nucleophilic addition reactions, particularly with alcohols or amines.
  • Ester Linkage: The ester bond can be hydrolyzed under acidic or basic conditions.
  • Potential for Oxidation: The presence of secondary alcohols and ketones allows for oxidation reactions, which could yield carboxylic acids or aldehydes.

These reactions make the compound interesting for synthetic applications in organic chemistry.

While specific studies on this compound might be limited, compounds with similar structural motifs often exhibit significant biological activities. For example:

  • Antimicrobial Properties: Many long-chain fatty acids and their derivatives show antibacterial and antifungal activities.
  • Antioxidant Activity: Compounds with multiple hydroxyl groups are known to possess antioxidant properties.
  • Potential as Drug Candidates: Given the complexity and structural variety of similar compounds, this molecule could be explored for pharmacological applications.

The synthesis of such complex molecules typically involves multi-step organic synthesis techniques:

  • Starting Materials: The synthesis would begin with simpler aldehydes or ketones.
  • Functionalization Steps: This may include alkylation reactions to introduce ethyl groups and oxidation steps to form keto groups.
  • Formation of the Tetraoxaicosan Backbone: This could involve cyclization reactions to create the ether linkages characteristic of the tetraoxaicosan structure.
  • Final Modifications: The last steps would likely involve selective reduction or protection/deprotection strategies to achieve the desired stereochemistry.

The potential applications of this compound include:

  • Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
  • Cosmetics: Long-chain esters are often used in cosmetic formulations for their emollient properties.
  • Industrial Uses: The compound could find applications in the production of surfactants or emulsifiers due to its amphiphilic nature.

Interaction studies for similar compounds often focus on their binding affinities with biological targets such as enzymes or receptors. For instance:

  • Enzyme Inhibition Studies: Investigating how this compound interacts with enzymes involved in metabolic pathways could reveal its potential therapeutic effects.
  • Cellular Uptake Studies: Understanding how well the compound penetrates cell membranes may provide insights into its bioavailability and efficacy.

Several compounds share structural features with (3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate. Here are some examples:

Compound NameStructure FeaturesUnique Aspects
1-HexadecanolLong-chain alcoholSimple structure compared to tetraoxaicosan
2-Hydroxyethyl stearateEster derivativeEmployed as an emulsifier
Triethylene glycol dodecanoateEther linkageUsed in cosmetic formulations

This table highlights that while there are similarities in terms of chain length and functional groups among these compounds, the unique tetraoxaicosan backbone of the queried compound sets it apart in terms of potential applications and interactions.

XLogP3

2.3

Wikipedia

(3R)-1-Oxopentan-3-yl (3R,7R,11R,15R,19R)-7,15-diethyl-19-hydroxy-3,11-dimethyl-5,9,13,17-tetraoxo-4,8,12,16-tetraoxaicosan-1-oate

Dates

Modify: 2024-04-14

Explore Compound Types